2-ethoxy-7-methyl-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one
Description
Properties
Molecular Formula |
C8H10N4O2 |
|---|---|
Molecular Weight |
194.19 g/mol |
IUPAC Name |
2-ethoxy-7-methyl-4H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one |
InChI |
InChI=1S/C8H10N4O2/c1-3-14-8-10-7-9-6(13)4-5(2)12(7)11-8/h4H,3H2,1-2H3,(H,9,10,11,13) |
InChI Key |
JWJPJNYSYCVVEJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=NN2C(=CC(=O)NC2=N1)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethoxy-7-methyl-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one typically involves the condensation of 3H-1,2,4-triazol-5-amine with ethyl acetoacetate in the presence of a catalytic amount of zinc chloride (ZnCl2) under supercritical carbon dioxide conditions . This method is efficient and environmentally friendly as it avoids the use of organic solvents.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the use of supercritical carbon dioxide and catalytic amounts of Lewis acids like ZnCl2 suggests a scalable and sustainable approach for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
2-Ethoxy-7-methyl-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: It can undergo nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to replace the ethoxy group.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution with amines can form amino derivatives.
Scientific Research Applications
2-Ethoxy-7-methyl-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its antiviral, antibacterial, antifungal, and anticancer properties.
Mechanism of Action
The mechanism of action of 2-ethoxy-7-methyl-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interfere with nucleic acid synthesis, leading to its antibacterial or antiviral effects . The exact molecular targets and pathways can vary depending on the specific biological activity being investigated.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Electronic Effects
- 7-Ethoxy-5-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine (Compound 3a, ) Substituents: Ethoxy at position 7, phenyl at position 3. Synthesis: Prepared via NaOH-mediated nucleophilic substitution in CH₃CN at 80°C, yielding 72% after column chromatography . Key Differences vs. Target: Ethoxy at position 7 (vs. 2 in the target) and phenyl at position 5 (vs. methyl at 7).
5-Methyl-N-[4-(trifluoromethyl)phenyl]-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine ()
Data Tables
Table 2: Substituent Effects on Physicochemical Properties
| Substituent Type (Position) | Electronic Effect | Lipophilicity (LogP) | Biological Relevance |
|---|---|---|---|
| Ethoxy (position 2) | Electron-donating | Increased | Improved membrane permeability |
| Methyl (position 7) | Steric hindrance | Moderate | Metabolic stability |
| Chloromethyl (position 5) | Electron-withdrawing | High | Electrochemical reactivity |
| Trifluoromethyl (position 7) | Strongly electron-withdrawing | High | Enhanced target binding affinity |
Biological Activity
2-Ethoxy-7-methyl-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in cancer treatment. This article reviews the biological activity of this compound, focusing on its synthesis, mechanism of action, and efficacy in various biological assays.
The compound has the following chemical formula and properties:
- Molecular Formula : C₈H₁₀N₄O₂
- CAS Number : 90953-22-3
- Molecular Weight : 182.19 g/mol
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from simpler triazole and pyrimidine derivatives. The specific synthetic pathway can vary but often includes the formation of the triazole ring followed by alkylation and functional group modifications.
Anticancer Activity
Recent studies have demonstrated that derivatives of triazolopyrimidine compounds exhibit significant anticancer properties. For instance, related compounds have shown promising results as tubulin polymerization inhibitors. The mechanism commonly involves the disruption of microtubule dynamics, which is crucial for cell division.
Table 1: Antiproliferative Activity Against Cancer Cell Lines
| Compound | Cell Line | IC₅₀ (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | HeLa | TBD | Inhibition of tubulin polymerization |
| Compound A (related derivative) | A549 | 0.45 | Inhibition of colchicine binding |
| Compound B (related derivative) | HT-29 | 0.53 | Apoptosis induction via intrinsic pathway |
The primary mechanism through which this compound exerts its biological effects is through inhibition of tubulin polymerization. This leads to cell cycle arrest and subsequent apoptosis in cancer cells. The compound has been observed to induce mitochondrial depolarization and activate caspase pathways indicative of intrinsic apoptosis.
Case Studies
In a study involving zebrafish models for in vivo testing, the compound demonstrated significant antiproliferative effects at concentrations as low as 60 nM against HeLa cells. The study also highlighted the compound's ability to block cells in the G2/M phase of the cell cycle.
Figure 1: In Vivo Efficacy in Zebrafish Model
Zebrafish Model (Image showing tumor growth inhibition in zebrafish model)
Q & A
Q. Methodology :
- Systematic substitution : Synthesize analogs with varied groups (e.g., C2: methoxy, propoxy; C7: ethyl, benzyl) .
- In vitro profiling : Compare IC values across analogs to identify optimal substituents .
Advanced: How can computational modeling elucidate target interactions?
Answer:
- Molecular docking : Use software (e.g., AutoDock Vina) to simulate binding to viral polymerase active sites. Focus on hydrogen bonds between the triazole ring and conserved residues (e.g., His41 in SARS-CoV-2 M) .
- MD simulations : Assess binding stability over 100 ns trajectories; analyze root-mean-square deviation (RMSD) to confirm pose retention .
- Free energy calculations : MM-GBSA to quantify binding affinity differences between analogs .
Advanced: How to resolve contradictions in reported inhibitory targets (e.g., SARS-CoV-2 vs. influenza)?
Answer:
Case Study :
- Contradiction : reports SARS-CoV-2 M inhibition, while highlights influenza polymerase targeting .
- Resolution Strategies :
- Selectivity assays : Test the compound against both targets under identical conditions.
- Structural analysis : Compare binding modes using crystallography or mutagenesis (e.g., mutate key residues in each target).
- Pharmacophore mapping : Identify if the compound’s scaffold aligns with conserved features across unrelated targets .
Advanced: What methodologies improve solubility without compromising activity?
Answer:
- Prodrug design : Introduce phosphate or PEG groups at the ethoxy moiety to enhance aqueous solubility .
- Co-crystallization : Use co-solvents (e.g., cyclodextrins) during formulation to stabilize the compound in solution .
- Salt formation : React with HCl or sodium to generate water-soluble salts .
Advanced: How to address stability issues in long-term storage?
Answer:
- Degradation analysis : Accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring to identify degradation products (e.g., hydrolysis of ethoxy group) .
- Packaging : Store under argon in amber vials at -20°C to prevent photodegradation and oxidation .
- Lyophilization : Prepare lyophilized powders for enhanced thermal stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
